molecular formula C24H22N2O5 B11181157 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylbenzyl)benzamide

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylbenzyl)benzamide

Cat. No.: B11181157
M. Wt: 418.4 g/mol
InChI Key: TWSUPSCDJRNNLS-UHFFFAOYSA-N
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Description

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylbenzyl)benzamide is a complex organic compound that features a benzodioxole moiety, which is a common structural motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylbenzyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The acetylated product is reacted with 4-methylbenzylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylbenzyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylbenzyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylbenzyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C24H22N2O5/c1-16-6-8-17(9-7-16)13-25-24(28)19-4-2-3-5-20(19)26-23(27)14-29-18-10-11-21-22(12-18)31-15-30-21/h2-12H,13-15H2,1H3,(H,25,28)(H,26,27)

InChI Key

TWSUPSCDJRNNLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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